6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate
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Overview
Description
“6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate” is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate” typically involves multi-step organic reactions. The starting materials may include 6-chloro-2-oxochromene and 2-oxochromene derivatives, which undergo condensation reactions with furan-2-carboxylic acid under specific conditions such as the presence of a catalyst, controlled temperature, and pH.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted chromen derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers may investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, “6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate” may be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxochromene: A precursor in the synthesis of the compound.
2-Oxochromene: Another precursor used in the synthetic route.
Furan-2-carboxylic acid: A key building block in the synthesis.
Uniqueness
The uniqueness of “6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate” lies in its combined structure of chromen and furan derivatives, which may confer distinct biological and chemical properties compared to its individual components.
Properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11ClO7/c24-13-3-6-18-12(8-13)9-17(22(26)31-18)16-11-21(25)30-20-10-14(4-5-15(16)20)29-23(27)19-2-1-7-28-19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSZUDAIFTPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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